
6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Study of Quinoline Derivatives
6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is used in the synthesis of various quinoline derivatives. For instance, it has been involved in the synthesis of 4-substituted 2-(benzimidazol-2′-yl)quinolines. These compounds have been analyzed for their UV spectra and form colored complexes with cuprous ions, indicating potential applications in chemical analysis and synthesis (Gershuns & Brizitskaya, 1970).
Photophysical and Biomolecular Binding Properties
The compound has been used in creating 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These quinolines demonstrate intriguing photophysical properties, including intraligand and charge-transfer type transitions. They also show strong interactions with ct-DNA, which could be leveraged in biological research and drug design (Bonacorso et al., 2018).
Antimicrobial Activity
A significant application of this compound is in the synthesis of derivatives with antimicrobial properties. These derivatives have shown activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).
Synthesis of Potent 5HT1B Antagonists
The compound is a precursor in the synthesis of quinolone and quinoline-2-carboxylic acid derivatives, which are potent 5HT1B antagonists. This suggests its utility in neuropharmacology and the development of treatments for neurological disorders (Horchler et al., 2007).
Fluorescent Labeling in Biomedical Analysis
6-Methoxy-4-quinolone, a derivative of this compound, is a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence properties make it suitable as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Potential in Organic Electronics
The compound has been used in the synthesis of quinoline derivatives with photoluminescent properties. These derivatives emit blue to green fluorescence, suggesting applications in the field of organic electronics, particularly in the manufacture of organic light-emitting diodes (Li et al., 2011).
Mécanisme D'action
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that quinolinyl-pyrazoles, a related group of compounds, have been found to exhibit class ii c-met inhibition activity .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biologically vital properties .
Result of Action
Related compounds such as quinolinyl-pyrazoles have been found to exhibit significant potency in their respective biological activities .
Propriétés
IUPAC Name |
6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLNEJKRWKTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)
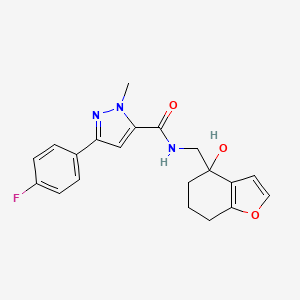
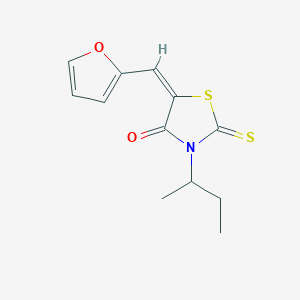

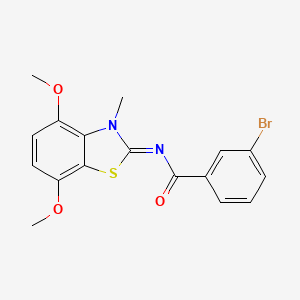

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
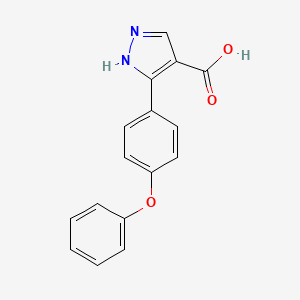
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

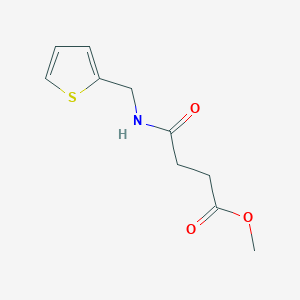
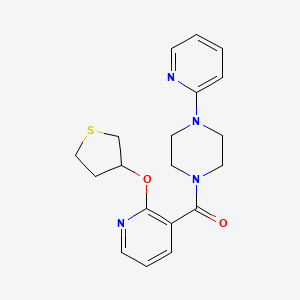
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

